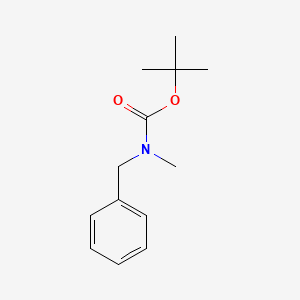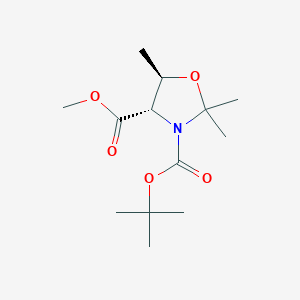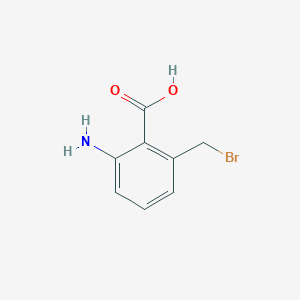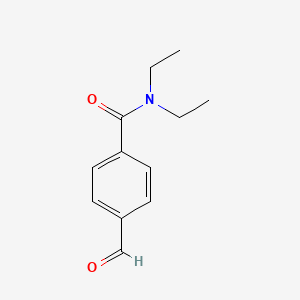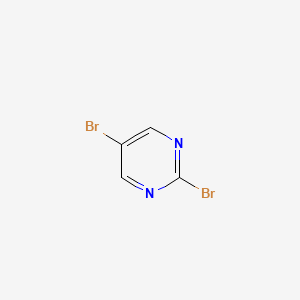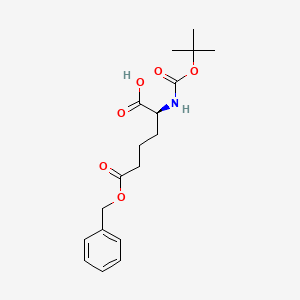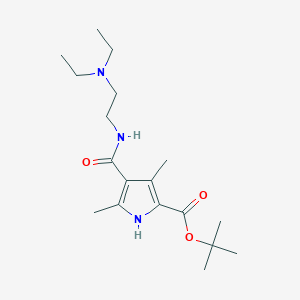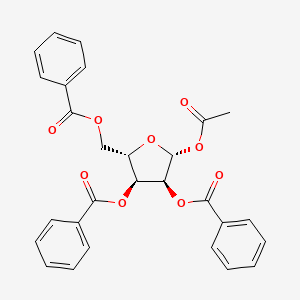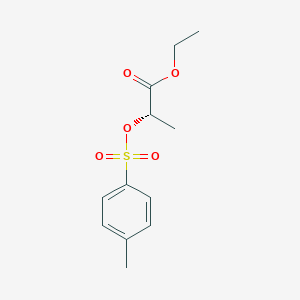
(S)-Ethyl 2-(tosyloxy)propanoate
Vue d'ensemble
Description
(S)-Ethyl 2-(tosyloxy)propanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis. For instance, paper describes the synthesis of a new chiral alcohol with two chiral centers, which is used as a building block for ferroelectric liquid crystal materials. This indicates the potential of chiral compounds like (S)-Ethyl 2-(tosyloxy)propanoate in the field of material science, particularly in the synthesis of liquid crystal materials. Paper details the synthesis of a different compound, which is derived from l-DOPA and involves protection of functional groups, iodination, and confirmation of structure through various spectroscopic methods. This paper highlights the complexity and the detailed analytical techniques required for the synthesis and characterization of similar chiral esters.
Synthesis Analysis
The synthesis of chiral compounds such as (S)-Ethyl 2-(tosyloxy)propanoate typically involves multiple steps, including the use of chiral starting materials, protection of functional groups, and specific reaction conditions to maintain stereochemistry. Paper outlines the synthesis of a chiral alcohol from ethyl lactate, which could be analogous to the synthesis of (S)-Ethyl 2-(tosyloxy)propanoate from similar chiral precursors. The use of chiral building blocks is crucial for the preparation of materials with specific optical properties, such as ferroelectric liquid crystals.
Molecular Structure Analysis
The molecular structure of chiral compounds is of great importance as it determines their physical properties and potential applications. In paper , the molecular structure of the synthesized chiral alcohol is deemed useful for synthesizing ferroelectric liquid crystal materials, suggesting that the stereochemistry of such compounds plays a significant role in their function. Similarly, the molecular structure of (S)-Ethyl 2-(tosyloxy)propanoate would be expected to influence its reactivity and physical properties.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of (S)-Ethyl 2-(tosyloxy)propanoate, they do provide insight into the types of reactions that chiral esters can undergo. For example, paper describes the iodination of a protected amino acid derivative, which is a reaction that could potentially be applied to the tosyloxy group in (S)-Ethyl 2-(tosyloxy)propanoate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-Ethyl 2-(tosyloxy)propanoate can be inferred from the properties of similar compounds discussed in the papers. Chiral esters often have specific optical properties, such as the ability to rotate plane-polarized light, which is a key feature for the application in liquid crystal materials as mentioned in paper . The exact properties would depend on the molecular structure and the presence of functional groups, which can be characterized using spectroscopic methods as described in paper .
Applications De Recherche Scientifique
Pressurized Liquid Extraction Using Ethyl Lactate
A study by Bermejo et al. (2015) focused on the use of ethyl lactate, a bio-renewable solvent, for the pressurized liquid extraction (PLE) of caffeine and catechins from green tea leaves. This research highlights the potential of ethyl lactate for extracting valuable compounds from vegetal materials, suggesting a broader application of similar ethyl esters in green chemistry and sustainable extraction processes (Bermejo et al., 2015).
Synthesis of Methyl Propanoate via Baeyer-Villiger Monooxygenases
Research by van Beek et al. (2014) explores the enzymatic production of methyl propanoate, a precursor for polymethyl methacrylates, using Baeyer-Villiger monooxygenases (BVMO). This study illustrates the utility of enzymatic methods for the synthesis of ester compounds, potentially including methodologies relevant to the synthesis or transformation of (S)-Ethyl 2-(tosyloxy)propanoate (van Beek et al., 2014).
Stereoselective Bioreduction for Drug Synthesis
A study by Ren et al. (2019) describes the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to produce (S)-HEES, a key intermediate for the antidepressant drug duloxetine. This research underscores the importance of stereoselective transformations in pharmaceutical synthesis, which could be relevant to the stereochemical considerations in using or producing (S)-Ethyl 2-(tosyloxy)propanoate (Ren et al., 2019).
Polymorphic Studies of Pharmaceutical Compounds
Vogt et al. (2013) conducted a study on the polymorphism of a pharmaceutical compound, demonstrating the complexity of solid-state characterization in drug development. Such research could be analogous to studies involving (S)-Ethyl 2-(tosyloxy)propanoate, particularly if it is a precursor or intermediate in the synthesis of pharmaceutical agents (Vogt et al., 2013).
Synthesis and Complexation of Esters
Research by Maksimov et al. (2020) on the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with metal ions offers insight into the synthesis and application of complex ester compounds in coordination chemistry (Maksimov et al., 2020).
Propriétés
IUPAC Name |
ethyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMUZGICZJWKN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211338 | |
| Record name | Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-(tosyloxy)propanoate | |
CAS RN |
57057-80-4 | |
| Record name | Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57057-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




